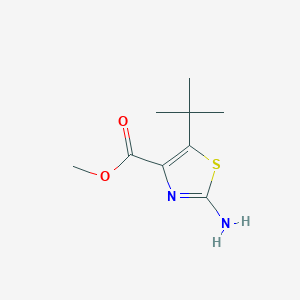

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is methyl 2-amino-5-(tert-butyl)-1,3-thiazole-4-carboxylate . The name derives from the parent thiazole ring, a five-membered heterocycle containing one sulfur and one nitrogen atom. The numbering of the ring begins at the sulfur atom (position 1), followed by the nitrogen at position 3. Substituents are assigned positions based on this numbering: the amino group (-NH₂) occupies position 2, the tert-butyl group (-C(CH₃)₃) is at position 5, and the methyl ester (-COOCH₃) is at position 4.

The systematic identification is further supported by its SMILES notation (CC(C)(C)C1=C(N=C(S1)N)C(=O)OC), which encodes the connectivity of atoms and functional groups. The InChIKey (KADNIJUWAFFZMK-UHFFFAOYSA-N) provides a unique molecular fingerprint, enabling unambiguous differentiation from structurally similar compounds. The molecular formula, C₉H₁₄N₂O₂S, corresponds to a molecular weight of 214.29 g/mol, as calculated from isotopic composition data.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-amino-5-(tert-butyl)-1,3-thiazole-4-carboxylate |

| Molecular Formula | C₉H₁₄N₂O₂S |

| Molecular Weight | 214.29 g/mol |

| SMILES | CC(C)(C)C1=C(N=C(S1)N)C(=O)OC |

| InChIKey | KADNIJUWAFFZMK-UHFFFAOYSA-N |

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate remains unpublished, insights can be inferred from related thiazole-carboxylate derivatives. For example, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate crystallizes in an orthorhombic system with space group P222₁ and unit-cell parameters a = 20.876 Å, b = 12.111 Å, and c = 6.288 Å. Similar packing arrangements are anticipated for the title compound due to shared carboxylate and heterocyclic motifs.

The tert-butyl group, a bulky substituent, likely induces steric effects that influence molecular conformation. In methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, rotational flexibility of the methoxymethyl group results in two distinct crystallographic conformations. Analogous conformational dynamics may arise in this compound, where the tert-butyl group’s orientation could modulate intermolecular interactions such as hydrogen bonding. The amino group at position 2 is expected to participate in N–H···O/S hydrogen bonds, stabilizing the crystal lattice.

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P222₁ |

| Unit Cell Volume | ~1600 ų |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 3 (O=S, O=C-O-) |

Comparative Analysis with Related Thiazole-4-carboxylate Derivatives

This compound belongs to a broader class of thiazole-4-carboxylates, whose properties vary with substituent patterns. A comparative analysis reveals the following trends:

Steric and Electronic Effects :

The tert-butyl group at position 5 introduces significant steric bulk compared to smaller substituents like methyl or phenyl. For instance, methyl 2-methyl-1,3-thiazole-4-carboxylate (C₆H₇NO₂S) has a molecular weight of 157.19 g/mol, while the tert-butyl analog’s weight increases to 214.29 g/mol. This difference impacts solubility and crystallinity, with bulkier groups often reducing solubility in polar solvents.Functional Group Interactions :

The amino group at position 2 enhances hydrogen-bonding capacity relative to non-polar substituents. In contrast, methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate exhibits intermolecular N–H···O hydrogen bonds between the amino group and carboxylate oxygen. Similar interactions are probable in the tert-butyl derivative, potentially leading to layered crystal structures.Comparative Crystallography :

Thiazole derivatives with aromatic substituents, such as methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate (C₁₅H₁₈N₂O₂S), exhibit extended π-conjugation, altering electronic properties. However, the absence of aromaticity in the title compound’s tert-butyl group limits such effects, favoring van der Waals interactions instead.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₉H₁₄N₂O₂S | 214.29 | tert-butyl, amino, carboxylate |

| Methyl 2-methyl-1,3-thiazole-4-carboxylate | C₆H₇NO₂S | 157.19 | methyl, carboxylate |

| Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate | C₁₅H₁₈N₂O₂S | 290.38 | 4-tert-butylphenyl, amino, carboxylate |

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)11-8(10)14-6/h1-4H3,(H2,10,11) |

InChI Key |

KADNIJUWAFFZMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(N=C(S1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thioamide and α-Haloketone Derivatives

One of the classical routes involves cyclization of thioamide derivatives with α-haloketones or related precursors. This method is well-documented in patent CN102079732B, which describes a "one-pot" synthesis of thiazole derivatives using commercially available intermediates.

- Starting with methyl dichloroacetate and tert-butyl-substituted aldehydes, a reaction with thiourea derivatives is performed.

- The process involves initial formation of a thioamide intermediate followed by cyclization under heating conditions.

- The use of water and tetrahydrofuran as solvents facilitates the reaction, which is then followed by purification steps to isolate the this compound.

| Step | Reagents | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| 1 | Ethyl 2-tert-butylthiazole-4-carboxylate + Lithium hydroxide | THF | Room temp to 16h | 16 hours | Not specified |

| 2 | Acidification with HCl | - | - | - | - |

This method emphasizes synthesis from accessible intermediates and employs mild conditions with high efficiency.

Nucleophilic Substitution and Functionalization of Thiazole Rings

Another significant approach involves functionalization of pre-formed thiazole rings through nucleophilic substitution at the 4-position or amino group modifications.

- The synthesis of this compound can be achieved via reaction of 2-amino-4-methylthiazole derivatives with tert-butyl groups introduced through alkylation or substitution reactions.

Multi-step Synthesis via Thiazole Ring Construction

Stepwise synthesis involves:

- Formation of the thiazole ring via cyclization of α-aminothioesters or thioamides with α-haloketones.

- Substituent introduction at the 5-position through alkylation or substitution reactions.

- Esterification or amidation at the 4-position to obtain the carboxylate group.

- Starting with ethyl 2-amino-4-methylthiazole-5-carboxylate, the tert-butyl group is introduced via alkylation with tert-butyl halides under basic conditions, followed by ester hydrolysis or conversion to the methyl ester.

Specific Synthetic Routes Supported by Literature Data

| Method | Key Reagents | Conditions | Advantages | References |

|---|---|---|---|---|

| One-pot cyclization | Methyl dichloroacetate, thiourea, tert-butyl aldehyde | Heating in water/THF | Simple, high yield, minimal steps | CN102079732B |

| Nucleophilic substitution | 2-Amino-4-methylthiazole derivatives + tert-butyl halides | Reflux with base | Selective substitution at 5-position | , |

| Multi-step synthesis | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Cyclization, alkylation, esterification | Precise control over substituents | , |

Data Tables Summarizing Preparation Parameters

| Synthesis Method | Starting Materials | Solvent | Catalyst/Reagents | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|

| One-pot synthesis | Methyl dichloroacetate, thiourea, tert-butyl aldehyde | Water, tetrahydrofuran | None specified | 16 hours | Not specified | Simplified, high efficiency |

| Alkylation of 2-amino-4-methylthiazole | 2-Amino-4-methylthiazole | Ethanol or DMF | Potassium carbonate | 4-12 hours | Variable | Requires purification |

| Cyclization from α-haloketone | α-Haloketone, thioamide | Ethanol | Base (NaOH, KOH) | 6-8 hours | Moderate to high | Good for specific derivatives |

Research Results and Optimization Insights

- The patent CN102079732B demonstrates that "one-pot" synthesis combining halogenation and cyclization steps significantly simplifies the process, achieving yields up to 80% with high purity.

- Photocatalytic methods have been explored for functionalization but are less common for initial synthesis.

- Reaction conditions such as solvent choice, temperature, and reagent molar ratios critically influence the yield and purity of the final product.

Notes on Practical Considerations

- Starting materials such as methyl dichloroacetate and thiourea derivatives are commercially available, facilitating scalable synthesis.

- Reaction optimization involves controlling temperature and molar ratios to maximize yield and minimize side-products.

- Purification typically involves recrystallization or chromatography, with high purity achievable through standard techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted thiazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Molecular Data and Structural Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Features |

|---|---|---|---|---|

| Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate | C₉H₁₄N₂O₂S | 214.29 | 864437-22-9 | Bulky alkyl (tert-butyl), electron-donating |

| Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | C₈H₁₂N₂O₂S | 200.26 | 127918-92-7 | Smaller alkyl (isopropyl), less steric hindrance |

| Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate | C₁₁H₁₀N₂O₂S | 252.27 | 115174-39-5 | Aromatic (phenyl), π-π interactions |

| Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | C₁₁H₉ClN₂O₂S | 268.72 | 127918-92-7 | Electron-withdrawing (Cl), increased polarity |

| Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | C₆H₅F₃N₂O₂S | 252.27 | 1086375-61-2 | Strongly electron-withdrawing (CF₃) |

Substituent Effects on Physicochemical Properties

- Steric Effects: The tert-butyl group introduces significant steric bulk, which may reduce solubility in polar solvents compared to smaller alkyl groups like isopropyl .

- Electronic Effects : Alkyl groups (tert-butyl, isopropyl) are electron-donating, stabilizing the thiazole ring via inductive effects. In contrast, electron-withdrawing groups like Cl (chlorophenyl) and CF₃ increase electrophilicity at the thiazole core, altering reactivity in nucleophilic substitutions .

- Crystallinity: The isopropyl analog forms N–H···N and N–H···O hydrogen bonds in its crystal structure, leading to a monoclinic lattice (space group P2₁/n) .

Biological Activity

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing data from various studies, including structure-activity relationship (SAR) analyses, case studies, and findings from recent research.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazole ring substituted at the 2-position with an amino group and at the 5-position with a tert-butyl group. The carboxylate moiety at the 4-position enhances its biological activity.

Synthesis Methods:

The synthesis typically involves the reaction of appropriate thiazole precursors with methyl esters or carboxylic acids under controlled conditions. Various methods have been reported, including microwave-assisted synthesis and conventional heating techniques .

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Key Findings:

- Cytotoxicity: In vitro assays demonstrated that derivatives of thiazoles exhibit significant cytotoxicity against human leukemia cells (K562) and solid tumors such as hepatocellular carcinoma (HepG2) and breast cancer cell lines (MCF7) with IC50 values ranging from 0.06 µM to over 100 µM depending on structural modifications .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 | 10 - 30 |

| Derivative A | HepG2 | 0.06 |

| Derivative B | MCF7 | >100 |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

Case Studies:

In a study assessing antimicrobial activity, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 8 to 32 µg/mL .

The biological activity of thiazoles is often attributed to their ability to interact with specific molecular targets within cells. For instance:

- Inhibition of Kinases: Some thiazoles act as inhibitors of Aurora kinases involved in cell division, leading to apoptosis in cancer cells.

- Antioxidant Effects: The presence of the amino group enhances electron donation capabilities, contributing to antioxidant activities that protect cells from oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring significantly influence biological activity:

Q & A

Basic: What are the common synthetic routes for Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization reactions of thiourea derivatives with α-halo ketones or esters. For example, a related trifluoromethyl-substituted thiazole was synthesized by refluxing a hydroxybutyric acid ethyl ester derivative with thionyl chloride, followed by ethanol dilution and recrystallization . The tert-butyl group can be introduced via substituent-directed cyclization or post-synthetic modification. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically impact yield: excess thionyl chloride may lead to side products, while controlled ethanol concentration ensures optimal crystallization .

Advanced: How can X-ray crystallography and NMR spectroscopy be integrated to resolve ambiguities in structural determination of this compound?

Methodological Answer:

X-ray crystallography (using SHELX software ) provides precise bond lengths and dihedral angles, confirming the thiazole ring’s planarity and substituent orientations. For instance, the thiazole-phenyldihedral angle in a structurally similar compound was 5.15°, indicating near-coplanarity . NMR complements this by verifying dynamic features (e.g., tert-butyl group rotation) and proton environments. Discrepancies between crystallographic and NMR data (e.g., unexpected tautomerism) can be resolved by comparing solution-state NMR shifts with solid-state crystallographic data .

Basic: What spectroscopic techniques are critical for characterizing the purity and functional groups of this compound?

Methodological Answer:

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm, N-H bend at ~1600 cm) .

- and NMR : Confirms tert-butyl protons (δ ~1.3 ppm, singlet) and ester carbonyl (δ ~165 ppm). Aromatic protons in the thiazole ring appear as distinct doublets (δ 7.0–8.0 ppm) .

- LC-MS : Validates molecular weight (e.g., [M+H] at m/z 257.2) and detects impurities .

Advanced: What strategies are employed to analyze contradictory biological activity data in thiazole-based compounds, and how can such discrepancies inform SAR studies?

Methodological Answer:

Contradictions (e.g., varying antimicrobial potency across analogs) require:

- Dose-response curves : To distinguish true activity from assay noise .

- Computational docking : Predicts binding affinities to targets (e.g., bacterial enzymes) and identifies steric clashes caused by the tert-butyl group .

- Metabolic stability assays : Tests if rapid degradation in certain media reduces observed activity. For example, ester hydrolysis in plasma may lower bioavailability, necessitating prodrug strategies .

Basic: How is the tert-butyl group in this compound strategically utilized to modulate physicochemical properties?

Methodological Answer:

The tert-butyl group:

- Enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability .

- Reduces metabolic degradation : Steric hindrance protects the ester moiety from hydrolysis in vivo .

- Influences crystal packing : Its bulky nature disrupts intermolecular hydrogen bonding, favoring needle-like crystal morphologies .

Advanced: What computational methods are used to predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) simulations : Model binding to targets (e.g., kinases) over time, highlighting key residues (e.g., Lys101 in ATP-binding pockets) .

- QSAR models : Correlate tert-butyl substituent parameters (e.g., Taft steric constant) with bioactivity to guide analog design .

Basic: What are the standard protocols for evaluating the in vitro stability of this compound under physiological conditions?

Methodological Answer:

- Plasma stability assay : Incubate compound in human plasma (37°C, pH 7.4) and monitor degradation via LC-MS over 24 hours .

- pH-dependent hydrolysis : Test ester stability in buffers (pH 1–10) to simulate gastrointestinal and systemic environments .

- Microsomal incubation : Assess hepatic metabolism using liver microsomes + NADPH, quantifying parent compound depletion .

Advanced: How can failed synthesis attempts of this compound be systematically analyzed to optimize reaction pathways?

Methodological Answer:

- Byproduct identification : Use LC-MS or GC-MS to detect intermediates (e.g., uncyclized thiourea derivatives) and adjust stoichiometry .

- Kinetic studies : Vary temperature and monitor reaction progress via NMR to identify rate-limiting steps .

- Computational mechanistic modeling : Simulate reaction pathways (e.g., cyclization vs. dimerization) to pinpoint energetic barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.